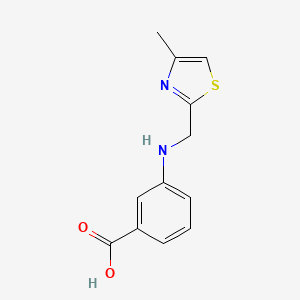

3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid

描述

属性

IUPAC Name |

3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-17-11(14-8)6-13-10-4-2-3-9(5-10)12(15)16/h2-5,7,13H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPJONWULODFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CNC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide.

Methylation: The thiazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Coupling with Benzoic Acid: The methylthiazole derivative is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

科学研究应用

3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

Industry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects. For instance, it may bind to DNA or proteins, affecting cellular processes such as replication and transcription.

相似化合物的比较

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

These isomers differ in the position of the thiazole substituent (2- vs. 3-position on the benzoic acid). For example, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a melting point of 139.5–140°C and a molecular weight of 219.26 g/mol . The ortho-substitution may introduce steric hindrance, reducing solubility compared to the para-substituted target compound.

2-Hydroxy-4-Substituted-3-(Benzothiazolyl Azo) Benzoic Acid Derivatives

These compounds (e.g., from ) feature an azo (-N=N-) linkage and benzothiazole groups. Their pKa values for carboxylic acid protons range between 2.30–3.30, while phenolic protons show pKa values of 7.80–9.50 . The extended conjugation from the azo group enhances UV absorption, making them suitable as dyes, unlike the target compound, which lacks such conjugation .

3-((4-Methylthiazol-2-yl)(4-Sulfamoylphenyl)amino)propanoic Acid (Compound 31)

This analog () includes a sulfamoylphenyl group and a propanoic acid chain. The target compound, lacking this group, may exhibit different selectivity profiles .

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid

Replacing the thiazole with a quinazoline ring () introduces a larger aromatic system with bromine and phenyl substituents. Quinazoline derivatives are associated with kinase inhibition, implying that this compound might target signaling pathways distinct from those affected by thiazole-containing analogs .

Heterocyclic Modifications

4-Thiazolidinone Derivatives

Compounds like (Z)-3-((4-(2-(1-cyano-2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzamido)methyl) benzoic acid () incorporate a 4-thiazolidinone ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Position | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | pKa (Carboxylic Acid) |

|---|---|---|---|---|---|

| 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid | 3-position | Not provided | Not available | Thiazole, benzoic acid | Not reported |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 2-position | 219.26 | 139.5–140 | Thiazole, benzoic acid | Not reported |

| 2-Hydroxy-4-Cl-3-(4,6-Cl₂-benzothiazolylazo)benzoic acid | 3-position | Not provided | 210–212 | Azo, benzothiazole, Cl | 2.30 (carboxylic) |

Key Findings and Implications

- Substituent Position : Ortho-substituted thiazole benzoic acids (e.g., ) exhibit higher melting points, likely due to crystal packing efficiency, compared to meta-substituted analogs .

- Functional Groups: The presence of sulfonamide () or azo () groups drastically alters biological targeting and physicochemical behavior compared to the simpler thiazole-amino group in the target compound.

生物活性

3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the thiazole ring and its potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a benzoic acid moiety via a methylamino group. This unique structure is responsible for its varied biological properties. The thiazole ring is known to influence several biochemical pathways and interactions with biological macromolecules, making it a valuable scaffold in drug design .

Target of Action

Thiazole derivatives, including this compound, exhibit multiple biological activities such as:

- Antioxidant

- Analgesic

- Anti-inflammatory

- Antimicrobial

- Antitumor

These compounds can modulate enzyme activity, bind to specific receptors, or interfere with cellular processes .

Biochemical Pathways

The thiazole ring's involvement in metabolic pathways is significant, as it is structurally related to thiamine (Vitamin B1), which plays an essential role in carbohydrate metabolism . The compound's interactions can lead to alterations in cellular signaling pathways and cell growth dynamics.

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. In studies comparing various thiazole compounds, some exhibited significant activity against Gram-positive and Gram-negative bacteria, although the potency varied widely:

- Minimum Inhibitory Concentration (MIC) values ranged from 100–400 μg/mL against certain bacteria .

- Compounds with specific substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The anticancer potential of this compound has been explored through in vitro assays:

- Cytotoxicity against liver carcinoma cell lines (HEPG2) was assessed using the MTT assay. Results indicated varying degrees of cytotoxicity based on structural modifications .

- For instance, compounds with electron-donating groups demonstrated increased potency, with IC50 values indicating effective concentrations for inhibiting cell viability .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against clinically relevant strains of MRSA, revealing that certain modifications significantly enhanced antimicrobial activity compared to standard antibiotics .

- Cytotoxicity Analysis : Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, identifying that substituents like nitro groups adversely affected cytotoxicity while carbonyl groups improved it .

Comparison with Similar Compounds

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| 4-Methylthiazole | Antimicrobial | Simpler structure |

| 3-Aminobenzoic Acid | Antioxidant, analgesic | Similar benzoic acid moiety |

| Thiamine (Vitamin B1) | Essential for metabolism | Contains a thiazole ring |

This compound is distinguished by its combination of functionalities that enhance its biological profile compared to simpler analogs.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and amino-triazole derivatives under acidic reflux conditions (e.g., glacial acetic acid in ethanol, 4-hour reflux) . Optimizing yield involves adjusting stoichiometry, solvent polarity, and reaction duration. For analogs, two-step processes involving intermediate isolation and purification (e.g., column chromatography) are effective . Characterization via LC-MS or NMR ensures intermediate integrity before final cyclization .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Use a combination of 1H NMR (to resolve aromatic protons and methylene linkages), LC-MS (for molecular ion verification), and elemental analysis (C/H/N/S ratios) to confirm structure . UV-Vis spectroscopy (e.g., λmax ~280–320 nm for thiazole-benzoic acid conjugates) helps monitor electronic transitions in intermediates . Purity is validated via HPLC with diode-array detection (≥97% threshold) .

Q. What biological activities are reported for structurally analogous benzoic acid derivatives?

- Methodological Answer : Similar compounds exhibit enzyme inhibition (e.g., cyclooxygenase-2) and receptor modulation (e.g., G-protein-coupled receptors) . To generate hypotheses, screen the compound against target panels (e.g., kinase assays) or use computational docking to predict binding pockets. Prioritize functional groups (e.g., thiazole rings) for SAR studies due to their electron-rich pharmacophores .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Conduct ADME studies (e.g., microsomal stability assays) to assess hepatic clearance . Pair in vitro IC50 values with pharmacokinetic profiling (e.g., plasma half-life in rodent models) to correlate efficacy. Use isotopic labeling (e.g., <sup>14</sup>C) to track metabolite formation .

Q. What computational strategies predict physicochemical properties and target affinity?

- Methodological Answer : Employ QSAR models trained on logP, polar surface area, and hydrogen-bonding descriptors (e.g., 2 H-bond donors, 7 acceptors as per analogs ). Molecular dynamics simulations can predict solubility and membrane permeability. For binding affinity, use docking algorithms (AutoDock Vina) with crystal structures of target proteins (e.g., PDB entries) .

Q. How to design SAR studies to identify key pharmacophoric elements?

- Methodological Answer : Systematically modify substituents on the thiazole and benzoic acid moieties. For example, replace the 4-methyl group with halogens or electron-withdrawing groups to assess steric/electronic effects on activity . Use parallel synthesis (e.g., 96-well plate format) to generate derivatives, followed by high-throughput screening .

Q. What crystallization strategies improve X-ray diffraction quality for this compound?

- Methodological Answer : Screen solvents with varying polarity (e.g., DMSO/water gradients) to induce slow nucleation. Additive-driven crystallization (e.g., using PEG 4000) can enhance crystal lattice stability . For stubborn cases, co-crystallize with target proteins (e.g., serum albumin) to stabilize conformers .

Q. How to integrate phenotypic screening with mechanistic studies for mode-of-action elucidation?

- Methodological Answer : Combine high-content imaging (phenotypic endpoints like apoptosis) with phosphoproteomics or transcriptomics to identify perturbed pathways . Use CRISPR-Cas9 knockouts of candidate targets (e.g., kinases) to validate mechanistic links. Cross-reference results with databases (e.g., ChEMBL) to prioritize novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。